molecular formula C15H17N3O3 B11209862 N'-[(2E)-butan-2-ylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

N'-[(2E)-butan-2-ylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B11209862
M. Wt: 287.31 g/mol
InChI Key: ZROHGHGZXMIVHE-CXUHLZMHSA-N
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Description

N’-[(2E)-butan-2-ylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-butan-2-ylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves the condensation of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide with butan-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts such as Lewis acids can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-butan-2-ylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted quinoline derivatives.

Scientific Research Applications

N’-[(2E)-butan-2-ylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(2E)-butan-2-ylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds or hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.

    N’-[(2E)-butan-2-ylidene]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide: A closely related compound with slight structural differences.

Uniqueness

N’-[(2E)-butan-2-ylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

N-[(E)-butan-2-ylideneamino]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C15H17N3O3/c1-4-9(2)16-17-14(20)12-13(19)10-7-5-6-8-11(10)18(3)15(12)21/h5-8,19H,4H2,1-3H3,(H,17,20)/b16-9+

InChI Key

ZROHGHGZXMIVHE-CXUHLZMHSA-N

Isomeric SMILES

CC/C(=N/NC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O)/C

Canonical SMILES

CCC(=NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O)C

Origin of Product

United States

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